1-Cyclohexylethanol

Description

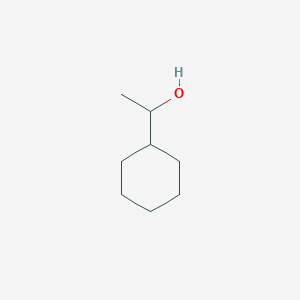

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUNAQVHOHLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047643 | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid / Clean, fresh aroma | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-81-3 | |

| Record name | 1-Cyclohexylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247D91I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexylethanol for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Cyclohexylethanol, a crucial secondary alcohol in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is pivotal for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative spectral data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.55 | m | 1H | H-1 (methine) | |

| 1.8 - 0.9 | m | 11H | Cyclohexyl protons | |

| 1.15 | d | 3H | 6.2 | Methyl protons (H-2) |

| 1.5 | s | 1H | Hydroxyl proton |

Solvent: CDCl₃, Instrument: 90 MHz Spectrometer

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 73.1 | C-1 (CH-OH) |

| 45.4 | C-1' (cyclohexyl) |

| 28.7 | Cyclohexyl |

| 26.6 | Cyclohexyl |

| 26.3 | Cyclohexyl |

| 26.2 | Cyclohexyl |

| 20.1 | C-2 (CH₃) |

Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369 | Strong, Broad | O-H stretch |

| 2924 | Strong | C-H stretch (cyclohexyl) |

| 2853 | Strong | C-H stretch (cyclohexyl) |

| 1449 | Medium | C-H bend |

| 1082 | Strong | C-O stretch |

Technique: Liquid Film

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 110 | 25 | [M - H₂O]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 45 | 40 | [C₂H₅O]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz and 22.5 MHz spectrometer, respectively.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition: The instrument was tuned and shimmed to optimize magnetic field homogeneity. A standard single-pulse experiment was performed with a pulse angle of 30 degrees and a relaxation delay of 1 second. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A sufficient number of scans were accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer.

-

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to create a thin liquid film.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).[1]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent was injected into the gas chromatograph, where it was vaporized and separated from the solvent.

-

Ionization: The vaporized sample molecules entered the ion source, where they were bombarded with a beam of electrons (typically at 70 eV). This caused the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions were accelerated into a mass analyzer (e.g., a quadrupole), which separated them based on their mass-to-charge ratio (m/z).

-

Detection: A detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Structural Elucidation Workflow

The process of elucidating the structure of an unknown compound using spectral data follows a logical progression. The following diagram illustrates this workflow as it applies to this compound.

References

An In-depth Technical Guide to 1-Cyclohexylethanol: ¹H and ¹³C NMR Assignments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the organic compound 1-Cyclohexylethanol. While a definitive, experimentally-derived dataset from a centralized database such as the Spectral Database for Organic Compounds (SDBS) was not directly accessible for this guide, the following sections present the expected NMR assignments based on established spectroscopic principles. This document also outlines a comprehensive experimental protocol for acquiring such data and includes a structural diagram with atom numbering for clear correlation.

Structure of this compound

To facilitate the discussion of NMR assignments, the chemical structure of this compound is presented below with a systematic numbering of the carbon and hydrogen atoms.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Expected ¹H NMR Spectral Assignments

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall steric and electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H1 | 3.5 - 3.7 | Quartet (q) | ~6.5 | 1 |

| H2 | 1.1 - 1.3 | Doublet (d) | ~6.5 | 3 |

| H1' | 1.2 - 1.4 | Multiplet (m) | - | 1 |

| H2'/H6' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 2 |

| H2'/H6' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2 |

| H3'/H5' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 2 |

| H3'/H5' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2 |

| H4' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 1 |

| H4' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 1 |

| OH | Variable (typically 1.5 - 2.5) | Singlet (s, broad) | - | 1 |

Expected ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum of this compound will display signals corresponding to each unique carbon atom. The chemical shift of each carbon is determined by its hybridization and the nature of its directly attached atoms. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield-shifted carbon in the aliphatic region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 | 70 - 75 |

| C2 | 20 - 25 |

| C1' | 45 - 50 |

| C2'/C6' | 28 - 33 |

| C3'/C5' | 25 - 30 |

| C4' | 25 - 30 |

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.

Figure 2: Workflow for NMR sample preparation.

Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR assignments for this compound and a standard protocol for their experimental determination. For definitive assignments, it is recommended to acquire and analyze the spectra of a purified sample.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 1-Cyclohexylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Cyclohexylethanol. It details the characteristic vibrational frequencies, outlines a standard experimental protocol for obtaining the spectrum, and presents the spectral data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for structural elucidation and chemical analysis.

Core Analysis of the this compound FT-IR Spectrum

The FT-IR spectrum of this compound (C₈H₁₆O) reveals key functional groups and structural features of the molecule. The presence of a hydroxyl (-OH) group and a cyclohexane (B81311) ring gives rise to a series of characteristic absorption bands.

A prominent feature in the spectrum is a broad absorption band in the region of 3369 cm⁻¹, which is indicative of the O-H stretching vibration of an alcohol.[1] The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The spectrum also displays strong absorptions in the 2925 cm⁻¹ and 2853 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups within the cyclohexane and ethyl moieties.

The C-O stretching vibration of the secondary alcohol is observed at approximately 1093 cm⁻¹. The position of this peak can help distinguish between primary, secondary, and tertiary alcohols. Bending vibrations for the CH₂ and CH₃ groups are also present in the fingerprint region of the spectrum, typically around 1449 cm⁻¹.

Quantitative Spectral Data

The following table summarizes the key absorption peaks in the FT-IR spectrum of this compound, with data sourced from the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode | Functional Group |

| 3369 | 46 | O-H Stretch (broad) | Alcohol (-OH) |

| 2925 | 10 | C-H Stretch (asymmetric) | -CH₂, -CH₃ |

| 2853 | 17 | C-H Stretch (symmetric) | -CH₂, -CH₃ |

| 1449 | 40 | C-H Bend (scissoring) | -CH₂ |

| 1368 | 66 | C-H Bend (rocking) | -CH₃ |

| 1093 | 43 | C-O Stretch | Secondary Alcohol |

| 1042 | 52 | C-C Stretch | Cyclohexane Ring |

| 981 | 65 | C-H Bend (out-of-plane) | -CH |

| 891 | 63 | C-C Stretch | Cyclohexane Ring |

Experimental Protocol for FT-IR Analysis of Liquid Alcohols

This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid alcohol such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid samples.

Objective: To obtain a high-quality FT-IR spectrum of a neat liquid alcohol sample.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid sample)

-

Dropper or pipette

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, and will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. This typically involves a set number of scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. The same scanning parameters (number of scans, resolution) as the background scan should be used to ensure proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption bands.

-

Compare the obtained spectrum with a reference spectrum from a database for verification.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe to absorb the majority of the liquid sample.

-

Clean the crystal with a lint-free wipe dampened with a suitable solvent to remove any residual sample.

-

Allow the crystal to dry completely before the next use.

-

Visualizing Molecular Vibrations and FT-IR Correlation

The following diagrams illustrate the logical relationship between the functional groups in this compound and their corresponding regions in the FT-IR spectrum, as well as a simplified workflow for the experimental procedure.

Caption: Correlation of functional groups in this compound to their respective FT-IR absorption regions.

Caption: A simplified workflow for obtaining an FT-IR spectrum of a liquid sample using the ATR method.

References

Mass spectrometry fragmentation pattern of 1-Cyclohexylethanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Cyclohexylethanol

Introduction

This compound (C8H16O, Molecular Weight: 128.21 g/mol ) is a secondary alcohol whose structural elucidation and quantification are pertinent in various chemical and pharmaceutical contexts.[1][2] Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns. This guide provides a detailed examination of the EI mass spectrum of this compound, including a summary of its primary fragments, a proposed fragmentation pathway, and a standard experimental protocol for its analysis.

Data Presentation: Principal Mass Fragments

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as compiled from the NIST Mass Spectrometry Data Center, are summarized below.[1][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Proposed Neutral Loss |

| 43 | 100 | [C3H7]+ or [CH3CO]+ | C5H9O or C6H13 |

| 55 | 95 | [C4H7]+ | C4H9O |

| 83 | 60 | [C6H11]+ | C2H5O |

| 45 | 55 | [CH3CH=OH]+ | C6H11 |

| 70 | 50 | [C5H10]+ | C3H6O |

| 110 | 45 | [M-H2O]+• | H2O |

| 57 | 40 | [C4H9]+ | C4H7O |

| 113 | 35 | [M-CH3]+ | CH3 |

| 128 | 5 | [C8H16O]+• (Molecular Ion) | - |

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization follows characteristic pathways for secondary alcohols and compounds containing a cyclohexane (B81311) ring. The process begins with the formation of a molecular ion ([M]+•) at m/z 128, which, being a radical cation, is susceptible to further fragmentation.

1. Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4]

- Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), forming a stable, resonance-stabilized cation at m/z 113 .

- Loss of a Cyclohexyl Radical: Cleavage of the bond between the carbinol carbon and the cyclohexane ring leads to the loss of a cyclohexyl radical (•C6H11), resulting in the formation of the protonated acetaldehyde (B116499) ion ([CH3CH=OH]+) at m/z 45 .

2. Dehydration: Alcohols readily undergo the elimination of a water molecule (H2O), a neutral loss of 18 Da.[4] This process leads to the formation of a radical cation of cyclohexyl-ethene at m/z 110 .

3. Cyclohexane Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation. The ion at m/z 83 corresponds to the cyclohexyl cation ([C6H11]+), likely formed by the cleavage of the bond to the ethanol (B145695) side chain. Subsequent fragmentation of the cyclohexane ring, often through the loss of ethene (C2H4), gives rise to the prominent ion at m/z 55 ([C4H7]+).

4. Formation of the Base Peak: The base peak at m/z 43 is likely a result of multiple fragmentation pathways, representing a stable C3H7+ (propyl) cation or a CH3CO+ (acetyl) cation, though the former is more common from alkyl fragmentation.

The proposed fragmentation pathways are visualized in the diagram below.

References

Conformational Landscape of 1-Cyclohexylethanol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of the stereoisomers of 1-cyclohexylethanol. Due to the presence of two chiral centers, this compound exists as two diastereomeric pairs of enantiomers: (1R, R)-/( 1S, S)- and (1R, S)-/( 1S, R). The conformational equilibrium of each stereoisomer is dictated by the steric and electronic interactions between the cyclohexyl ring and the hydroxyethyl (B10761427) substituent. Understanding these conformational preferences is critical in fields such as asymmetric synthesis, medicinal chemistry, and materials science, where molecular shape profoundly influences reactivity and biological activity. This document outlines detailed experimental protocols, presents quantitative conformational analysis data, and utilizes visualizations to elucidate the complex stereochemical relationships.

Introduction

Substituted cyclohexanes represent a fundamental structural motif in organic chemistry, with their conformational behavior being a subject of extensive study. The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is primarily governed by the minimization of steric strain, particularly 1,3-diaxial interactions.[1][2]

This compound possesses two stereocenters, leading to four possible stereoisomers. The substituent at C1 of the cyclohexane ring is a 1-hydroxyethyl group. The conformational analysis of these stereoisomers involves considering the chair inversion of the cyclohexane ring and the rotation around the C-C bond connecting the ring to the side chain. The interplay of these conformational motions determines the predominant shape of each stereoisomer in solution.

This guide details the methodologies for characterizing the conformational landscape of this compound stereoisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The (1R, R)- and (1S, S)-isomers form one enantiomeric pair (the syn or cis-like pair), while the (1R, S)- and (1S, R)-isomers form the other (the anti or trans-like pair).

Experimental Protocols

Synthesis and Separation of Stereoisomers

A common synthetic route to this compound is the Grignard reaction between cyclohexanecarboxaldehyde (B41370) and methylmagnesium bromide. This reaction typically produces a mixture of the syn and anti diastereomers.

Protocol:

-

Grignard Reaction: To a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether at 0 °C, add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in diethyl ether dropwise.

-

Work-up: After the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Diastereomer Separation: The resulting mixture of diastereomers can be separated by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

-

Enantiomer Resolution: The separated diastereomeric pairs can be resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent followed by chromatography or crystallization.[3][4]

NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for conformational analysis, as the coupling constants between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Protocol:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of each separated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra at a field strength of 400 MHz or higher.

-

Spectral Analysis: Analyze the multiplicity and measure the coupling constants (J-values) for the proton at C1 of the cyclohexane ring and the proton on the hydroxyl-bearing carbon of the side chain.

Computational Modeling

Computational chemistry provides valuable insights into the relative energies and geometries of different conformers.[5]

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search for each stereoisomer using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

Conformational Analysis and Data

The conformational equilibrium of the this compound stereoisomers is dominated by the chair forms of the cyclohexane ring with the bulky 1-hydroxyethyl group in the equatorial position to minimize A-strain.

syn Diastereomers ((1R,R)- and (1S,S)-)

For the syn isomers, the most stable conformation will have the 1-hydroxyethyl group in the equatorial position. Within this conformation, rotation around the C1-Cα bond will favor conformers that minimize gauche interactions between the methyl group, the hydroxyl group, and the cyclohexane ring.

anti Diastereomers ((1R,S)- and (1S,R)-)

Similarly, the anti isomers will predominantly exist in a conformation with the 1-hydroxyethyl group equatorial. The relative orientation of the substituents on the side chain will lead to different preferred rotamers compared to the syn isomers.

The following tables summarize the expected quantitative data for the major conformers of the this compound stereoisomers.

Table 1: Predicted ¹H NMR Coupling Constants for the C1-H Proton

| Stereoisomer | Major Conformer (Substituent at C1) | Predicted J(H1, H2ax) (Hz) | Predicted J(H1, H2eq) (Hz) |

| syn | Equatorial | ~11 | ~4 |

| anti | Equatorial | ~11 | ~4 |

Note: The coupling constants are predicted based on typical values for axial-axial and axial-equatorial couplings in substituted cyclohexanes.[1]

Table 2: Calculated Relative Conformational Energies

| Stereoisomer | Conformer (Substituent at C1) | Relative Energy (kcal/mol) |

| syn | Equatorial | 0.00 |

| syn | Axial | > 2.0 |

| anti | Equatorial | 0.00 |

| anti | Axial | > 2.0 |

Note: Relative energies are estimated based on A-values for similar substituents. The actual values will vary depending on the specific rotamer of the side chain.

Signaling Pathways and Logical Relationships

The conformational equilibrium can be visualized as a dynamic process of ring flipping and bond rotation. The following diagram illustrates the relationship between the two chair conformers for a generic 1-substituted cyclohexylethanol.

Conclusion

The conformational analysis of this compound stereoisomers reveals a strong preference for the chair conformation with the 1-hydroxyethyl substituent in the equatorial position. This preference is driven by the avoidance of unfavorable 1,3-diaxial steric interactions. The subtle differences in the rotational preferences of the side chain for the syn and anti diastereomers can be probed by detailed NMR analysis and computational modeling. The methodologies and data presented in this guide provide a framework for researchers to understand and predict the conformational behavior of this and related chiral molecules, which is essential for rational molecular design in various chemical and biological applications.

References

- 1. reddit.com [reddit.com]

- 2. lakeheadu.ca [lakeheadu.ca]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclohexylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Cyclohexylethanol. Due to a scarcity of direct experimental data for this specific compound, this document combines theoretical predictions, available experimental data for closely related compounds, and detailed general experimental protocols applicable for its characterization.

Core Thermodynamic Properties

This compound (CAS: 1193-81-3) is a secondary alcohol with a molecular formula of C₈H₁₆O.[1][2][3][4][5] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems, informing process design, and ensuring safety in its applications.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These values are fundamental for the application and handling of the compound.

| Property | Value | Unit | Source |

| Molecular Weight | 128.21 | g/mol | [1][2][3][4][5] |

| Normal Boiling Point | 462.2 | K | [4][6] |

| Normal Melting Point | 233.12 | K | [6] |

| Critical Temperature | 688.47 | K | [6] |

| Critical Pressure | 3538.87 | kPa | [6] |

| Critical Volume | 0.429 | m³/kmol | [6] |

Calculated Thermodynamic Data

The following table summarizes thermodynamic properties of this compound calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[6] It is important to note that these are theoretical predictions and may differ from experimental values.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -98.33 | kJ/mol | [1][6] |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -311.64 | kJ/mol | [1][6] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.88 | kJ/mol | [6] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 50.12 | kJ/mol | [6] |

Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp,gas) of this compound has been estimated using the Joback method at various temperatures.[6]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 493.73 | 274.89 |

| 526.19 | 290.13 |

| 558.64 | 304.61 |

| 591.10 | 318.34 |

| 623.56 | 331.35 |

| 656.01 | 343.66 |

| 688.47 | 355.28 |

Experimental Protocols

While specific experimental data for this compound is limited, the following sections describe standard methodologies for determining the key thermodynamic properties of alcohols.

Determination of Enthalpy of Combustion (ΔcH°) by Calorimetry

The enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[7] A common method for its determination is simple calorimetry.

Principle: A known mass of the alcohol is burned in a spirit burner, and the heat released is used to raise the temperature of a known mass of water in a calorimeter.[8][9][10][11] The enthalpy of combustion can then be calculated from the temperature change of the water.

Apparatus:

-

Spirit burner

-

Copper calorimeter with lid

-

Thermometer (0.1 °C resolution)

-

Measuring cylinder

-

Digital balance (±0.01 g)

-

Stand, boss, and clamp

Procedure:

-

A known volume (e.g., 100 cm³) of water is added to the copper calorimeter, and its initial temperature is recorded.[8][10]

-

The spirit burner containing this compound is weighed to determine its initial mass.[9]

-

The burner is placed under the calorimeter, and the wick is lit.[8]

-

The water is stirred continuously, and the temperature is monitored.[8]

-

After a significant temperature rise (e.g., 20 °C), the flame is extinguished, and the final temperature of the water is recorded.[10]

-

The spirit burner is immediately reweighed to determine the mass of alcohol consumed.[8][9]

Calculation:

-

Calculate the heat absorbed by the water (q) using the formula: q = m × c × ΔT where:

-

m is the mass of the water.

-

c is the specific heat capacity of water (4.184 J/g·K).

-

ΔT is the change in temperature of the water.[12]

-

-

Calculate the moles of alcohol burned (n) by dividing the mass of alcohol consumed by its molar mass.

-

The enthalpy of combustion (ΔcH°) in kJ/mol is then calculated as: ΔcH° = -q / n The negative sign indicates that the reaction is exothermic.[12]

Sources of Error:

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure. This can be determined from vapor pressure measurements at different temperatures.

Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure of this compound at various temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T.[15]

Experimental Methods for Vapor Pressure Measurement:

-

Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice in a cell is measured, from which the vapor pressure can be calculated.[16]

-

Transpiration Method: An inert gas is passed over the liquid sample at a known rate, becoming saturated with the vapor. The amount of substance transported by the gas is determined, allowing for the calculation of the vapor pressure.[16]

Procedure (General):

-

The sample of this compound is placed in the measurement apparatus.

-

The system is allowed to reach thermal equilibrium at a set temperature.

-

The vapor pressure is measured using the chosen technique.

-

Steps 2 and 3 are repeated for a range of temperatures.

Calculation:

-

Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).

-

The data should form a straight line.

-

The slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant (8.314 J/mol·K).[15]

-

Therefore, ΔvapH° can be calculated as: ΔvapH° = -slope × R

Visualizations

Experimental Workflow for Thermodynamic Property Determination

References

- 1. This compound (CAS 1193-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. alevelh2chemistry.com [alevelh2chemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Blueprint of 1-Cyclohexylethanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-Cyclohexylethanol. The methodologies and illustrative data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is a secondary alcohol with applications in fragrance and as a potential chiral building block in organic synthesis. Understanding its three-dimensional structure, conformational stability, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures. This guide outlines a computational workflow employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] The presented protocols and data, while illustrative, are grounded in established computational chemistry practices for small organic molecules.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reproducible results. This section details the theoretical framework and procedural steps for performing quantum chemical calculations on this compound.

Software and Theoretical Level

All calculations described are hypothetically performed using the Gaussian 16 suite of programs.[3] The molecular properties of this compound are investigated using Density Functional Theory (DFT).[1] Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[3][4][5][6] The 6-31G(d,p) basis set, which includes polarization functions on heavy atoms and hydrogen, is utilized for all calculations to provide a balanced description of the molecular geometry and electronic properties.[3][4][5][6]

Experimental Protocols

Step 1: Initial Structure Preparation

The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

The pre-optimized structure is then fully optimized at the B3LYP/6-31G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on each atom are less than 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr. This ensures that a stationary point on the potential energy surface has been located.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[7][8][9] This analysis serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[8]

-

To predict the infrared (IR) spectrum of the molecule and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.[7][8]

Step 4: Electronic Property and Orbital Analysis

Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12] The energy gap between these frontier orbitals provides insights into the chemical reactivity and kinetic stability of the molecule.[13] Additionally, a Natural Bond Orbital (NBO) analysis is conducted to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.[14][15][16][17][18]

Illustrative Results and Discussion

The following sections present hypothetical yet realistic data derived from the computational protocols described above.

Molecular Geometry

The geometry of this compound was optimized to a stable conformation. Key geometrical parameters are summarized in Table 1. The bond lengths and angles are consistent with those expected for a secondary alcohol containing a cyclohexane (B81311) ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.538 | |

| C1-C6 | 1.539 | |

| C1-C7 | 1.541 | |

| C7-O | 1.429 | |

| O-H | 0.965 | |

| C7-C8 | 1.532 | |

| Bond Angles (°) | ||

| C2-C1-C6 | 111.2 | |

| C2-C1-C7 | 110.8 | |

| C6-C1-C7 | 110.9 | |

| C1-C7-O | 109.1 | |

| C1-C7-C8 | 112.3 | |

| O-C7-C8 | 108.7 | |

| Dihedral Angles (°) | ||

| C6-C1-C7-O | -178.5 | |

| C2-C1-C7-C8 | 179.1 | |

| H-O-C7-C1 | 60.2 |

Vibrational Analysis

The vibrational frequency analysis confirms the optimized structure as a true minimum on the potential energy surface. The calculated harmonic frequencies can be used to predict the infrared spectrum of this compound. A selection of characteristic vibrational modes and their corresponding frequencies are presented in Table 2.

Table 2: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| 3654 | O-H stretch |

| 2989 | C-H stretch (methyl) |

| 2935 | C-H stretch (cyclohexyl) |

| 1452 | C-H bend (methyl/cyclohexyl) |

| 1375 | C-H bend (methyl) |

| 1115 | C-O stretch |

| 1068 | C-C stretch |

Electronic Properties

The electronic properties of this compound were investigated through an analysis of its frontier molecular orbitals. The energies of the HOMO and LUMO, and the resulting energy gap, are crucial indicators of the molecule's reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | 0.52 eV |

| HOMO-LUMO Gap | 7.37 eV |

| Dipole Moment | 1.78 Debye |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[13] The calculated dipole moment indicates that this compound is a moderately polar molecule.

Visualizations

Computational Workflow

The logical flow of the quantum chemical calculations performed on this compound is depicted in the following diagram.

Caption: Quantum chemical calculation workflow for this compound.

Conclusion

This technical guide has outlined a standard and effective computational approach for the quantum chemical characterization of this compound. The use of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set allows for a detailed investigation of the molecule's geometric, vibrational, and electronic properties. The illustrative data presented in a structured format provides valuable insights into the molecule's stability and potential reactivity. The detailed experimental protocol and workflow diagram serve as a practical guide for researchers embarking on similar computational studies of organic molecules. These theoretical insights are fundamental for applications in drug design, materials science, and chemical synthesis.

References

- 1. medium.com [medium.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. software.entos.ai [software.entos.ai]

- 8. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 9. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 15. grokipedia.com [grokipedia.com]

- 16. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 17. NBO [cup.uni-muenchen.de]

- 18. q-chem.com [q-chem.com]

Solubility Profile of 1-Cyclohexylethanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexylethanol, a versatile secondary alcohol utilized in various industrial and research applications. Understanding its solubility in common organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This document collates available data, provides estimated solubility profiles based on chemical principles, and outlines detailed experimental protocols for solubility determination.

Introduction to this compound

This compound (C8H16O) is a colorless liquid with a mild, sweet odor. Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar cyclohexyl ring, imparts a balanced solubility profile, making it more soluble in organic solvents than in water[1]. While some sources describe it as having moderate or limited solubility in water, others classify it as insoluble[1][2]. This variability highlights the importance of standardized experimental determination. Its solubility in organic solvents is a key parameter for its application in various chemical processes.

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known solubility of structurally similar secondary alcohols, a qualitative and estimated quantitative solubility profile can be established. The general expectation is that this compound will exhibit good solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.

The following table summarizes the expected solubility of this compound in a selection of common organic solvents. The qualitative assessments are based on general chemical principles, and the estimated quantitative values are derived from the behavior of similar C8 alcohols.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Methanol | Polar Protic | Miscible | > 100 |

| Ethanol | Polar Protic | Miscible[3] | > 100 |

| Acetone | Polar Aprotic | Miscible | > 100 |

| Dichloromethane | Polar Aprotic | Miscible | > 100 |

| Ethyl Acetate | Polar Aprotic | Miscible | > 100 |

| Toluene | Nonpolar | Soluble | 50 - 100 |

| Hexane | Nonpolar | Partially Soluble | 10 - 30 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a liquid analyte like this compound in organic solvents.

Method 1: Visual Miscibility Determination

This method is a straightforward approach to determine if two liquids are miscible (form a single phase) or immiscible (form two distinct layers).

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Glass test tubes with stoppers

-

Pipettes

-

Vortex mixer

Procedure:

-

To a clean, dry test tube, add 1 mL of the organic solvent.

-

Using a clean pipette, add 1 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for 5 minutes and observe.

-

Observation:

-

If a single, clear phase is observed, the two liquids are miscible.

-

If two distinct layers are present, the liquids are immiscible.

-

If the solution is cloudy or forms an emulsion, the liquids are partially miscible.

-

Method 2: Shake-Flask Method for Quantitative Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent[4].

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the organic solvent. The presence of a separate phase of this compound is necessary to ensure a saturated solution.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the mixtures for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed for at least 2 hours to allow for complete phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a pre-calibrated GC-FID or another appropriate analytical method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

-

Calculation:

-

Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the density of the solvent.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Visual Miscibility Determination.

Caption: Workflow for the Shake-Flask Method.

Conclusion

This compound is a versatile organic compound with a solubility profile that favors polar organic solvents. While precise quantitative data is not widely published, its miscibility with common polar protic and aprotic solvents can be confidently predicted. For applications requiring exact solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This technical guide serves as a valuable resource for researchers and professionals in optimizing the use of this compound in their work.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cyclohexylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1-Cyclohexylethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.

Core Concepts in Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation. This information is fundamental for understanding the stereochemistry and intermolecular interactions of this compound derivatives, which in turn govern their biological activity.

Experimental Workflow: From Synthesis to Structure

The process of determining the crystal structure of a this compound derivative involves a series of critical steps, from the synthesis of the compound to the final refinement of the crystallographic data.

A Technical Guide to the Chirality and Optical Rotation of 1-Cyclohexylethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of 1-Cyclohexylethanol, focusing on the distinct characteristics of its enantiomers. As chiral intermediates are critical in the synthesis of stereochemically pure pharmaceuticals, a thorough understanding of their properties and the methods for their separation and analysis is paramount. This document outlines the optical rotation of (R)- and (S)-1-Cyclohexylethanol, details experimental protocols for their resolution and analysis, and presents key data in a structured format.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers . Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light.

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[2] This rotation is measured using a polarimeter.

-

Dextrorotatory compounds rotate the plane of light clockwise and are designated with a (+) or (d) prefix.

-

Levorotatory compounds rotate the plane of light counter-clockwise and are designated with a (-) or (l) prefix.

The magnitude and direction of this rotation are quantified by the specific rotation ([α]) , a characteristic physical property of a chiral compound.[2][3] It is calculated from the observed rotation using the following formula:

[α]Tλ = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).[3]

The Enantiomers of this compound

This compound possesses a single stereocenter at the carbon atom bonded to the hydroxyl group, giving rise to a pair of enantiomers: (R)-1-Cyclohexylethanol and (S)-1-Cyclohexylethanol.

Figure 1. The enantiomers of this compound.

These enantiomers are crucial building blocks in asymmetric synthesis, where the specific stereochemistry of a molecule can determine its biological activity.[4]

Quantitative Data: Physical and Optical Properties

The distinct optical properties of the this compound enantiomers are summarized below. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[3]

| Property | (R)-(+)-1-Cyclohexylethanol | (S)-(-)-1-Cyclohexylethanol |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [4] | 128.21 g/mol |

| Specific Rotation | +6° (c=1, CHCl₃)[4] | -6° (c=1, CHCl₃) (inferred) |

Table 1: Physical and Optical Properties of this compound Enantiomers.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for the resolution of secondary alcohols via enantioselective acylation.[5][6] Lipase (B570770) B from Candida antarctica (CALB) is particularly effective for this transformation.[7][8]

The principle involves the lipase selectively acylating one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric purity.

Figure 2. Experimental workflow for enzymatic resolution.

Methodology:

-

Preparation: Dissolve racemic this compound (1 equivalent) in a suitable organic solvent, such as hexane (B92381) or methyl tert-butyl ether (MTBE), in a sealed flask.[6][9]

-

Reagent Addition: Add an acyl donor, typically vinyl acetate (2-3 equivalents), to the solution.[6][9]

-

Enzyme Addition: Add the lipase catalyst. Immobilized CALB (e.g., Novozym 435) is commonly used as it can be easily removed by filtration.[10] A typical loading is 10-20 mg of enzyme per mmol of substrate.[11]

-

Reaction: Seal the flask and incubate the mixture on an orbital shaker at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, stop the reaction. Remove the immobilized enzyme by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the newly formed ester using silica (B1680970) gel column chromatography, typically with a hexane/ethyl acetate gradient.[6]

| Parameter | Typical Condition |

| Substrate | Racemic this compound |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Hexane or MTBE |

| Temperature | 30 - 45 °C |

| Monitoring | Chiral Gas Chromatography (GC) |

| Target Conversion | ~50% |

Table 2: Representative Conditions for Lipase-Catalyzed Kinetic Resolution.

Determination of Enantiomeric Excess (ee)

The purity of a chiral substance is measured by its enantiomeric excess (ee) . It quantifies the degree to which one enantiomer is present in a greater amount than the other. An ee of 0% represents a racemic mixture (50:50), while an ee of 100% indicates an enantiomerically pure sample.

Calculation from Optical Rotation: The ee can be determined from the specific rotation of the mixture, provided the specific rotation of the pure enantiomer is known.[2]

ee (%) = ([α]observed / [α]max) * 100

Where:

-

[α]observed is the specific rotation of the mixture.

-

[α]max is the specific rotation of the pure enantiomer.

Figure 3. Relationship between sample composition and ee.

Protocol for Chiral Gas Chromatography (GC) Analysis: Chiral GC is a highly accurate method for determining the ee by separating the enantiomers on a chiral stationary phase.[12] Cyclodextrin-based columns are particularly effective for separating alcohol enantiomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (either the unreacted alcohol fraction or the hydrolyzed ester fraction) in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.

-

Separation: The enantiomers are separated on the chiral column. The two enantiomers will have different retention times.

-

Detection and Quantification: A detector (typically a Flame Ionization Detector, FID) measures the amount of each enantiomer as it elutes from the column. The peak area in the resulting chromatogram is proportional to the concentration of each enantiomer.

-

Calculation: The ee is calculated directly from the integrated peak areas of the two enantiomers (Area₁ and Area₂):

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

| Parameter | Typical Condition |

| Instrument | Gas Chromatograph with FID |

| Column | Chiral Capillary Column (e.g., CP-Cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Oven Program | Isothermal (e.g., 80-100 °C) or a temperature ramp to achieve optimal separation |

| Detector Temp. | ~275 °C |

Table 3: Representative Conditions for Chiral GC Analysis of this compound.

This guide provides a foundational understanding and practical protocols for working with the enantiomers of this compound. For specific applications, further optimization of the described experimental conditions may be necessary.

References

- 1. This compound [webbook.nist.gov]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. (1R)-1-Cyclohexylethan-1-ol|CAS 3113-99-3|RUO [benchchem.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

A Technical Guide to the Historical Synthesis of 1-Cyclohexylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylethanol, a secondary alcohol with the chemical formula C₈H₁₆O, has served as a valuable building block and intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring attached to a hydroxyethyl (B10761427) group, imparts specific physical and chemical properties that have been exploited in the development of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Core Synthetic Methodologies

The historical synthesis of this compound has primarily revolved around three fundamental transformations in organic chemistry: the Grignard reaction, the reduction of a corresponding ketone, and the nucleophilic ring-opening of an epoxide. Each of these methods, developed and refined in the early to mid-20th century, offers a distinct pathway to the target molecule.

Grignard Reaction: Formation of the Carbon-Carbon Bond

The advent of the Grignard reaction in the early 1900s provided a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols.[1][2][3] The synthesis of this compound via this method involves the reaction of a cyclohexylmagnesium halide with acetaldehyde (B116499).[4][5]

Reaction Scheme:

Experimental Protocol (Adapted from a similar historical Grignard reaction):

A detailed historical protocol for the synthesis of cyclohexylcarbinol provides a reliable template for the synthesis of this compound. The following is an adapted procedure:

-

Preparation of Cyclohexylmagnesium Halide: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings (1.1 molar equivalents). Add a portion of dry ether and a small amount of the cyclohexyl halide (1.0 molar equivalent, e.g., cyclohexyl bromide) to initiate the reaction, which may be evidenced by turbidity and gentle boiling of the ether. Once the reaction begins, add the remaining cyclohexyl halide dissolved in dry ether dropwise to maintain a steady reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard solution in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 molar equivalent) in dry ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. A precipitate of the magnesium alkoxide salt will form.

-

Hydrolysis: After the addition of acetaldehyde is complete, hydrolyze the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., hydrochloric acid or sulfuric acid) while cooling the flask in an ice bath.

-

Workup and Purification: Separate the ether layer and extract the aqueous layer with additional portions of ether. Combine the ether extracts, wash with a saturated sodium bicarbonate solution (if acid was used for hydrolysis) and then with brine. Dry the ether solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Remove the ether by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Cyclohexylmagnesium chloride, Acetaldehyde | Adapted from[6] |

| Solvent | Diethyl ether | [6] |

| Reaction Temperature | Reflux, then 0 °C | [6] |

| Workup | Acidic Hydrolysis | [6] |

| Yield | Typically moderate to good | General knowledge |

Reduction of Acetylcyclohexane (Cyclohexyl Methyl Ketone)

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor is acetylcyclohexane. Two prominent historical methods for this reduction are the Meerwein-Ponndorf-Verley (MPV) reduction and catalytic hydrogenation.

Discovered in 1925, the Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326).[7][8][9] The reaction is reversible, and the equilibrium is driven towards the products by distilling off the acetone (B3395972) formed during the reaction.[7][10]

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Reaction Setup: In a flask equipped with a distillation head, add acetylcyclohexane, a large excess of dry isopropanol (which also serves as the solvent), and a catalytic amount of aluminum isopropoxide.

-

Reaction: Heat the mixture to a gentle boil. Slowly distill off the acetone as it is formed to drive the equilibrium towards the formation of this compound. The progress of the reaction can be monitored by the boiling point of the distillate, which will rise as the acetone is removed.

-

Workup: After the reaction is complete (as indicated by the cessation of acetone distillation), cool the reaction mixture and hydrolyze the aluminum alkoxides by adding dilute acid.

-

Purification: Extract the product with a suitable organic solvent (e.g., ether), wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent. The crude this compound can then be purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Reducing Agent | Isopropanol | [7][8][9] |

| Catalyst | Aluminum isopropoxide | [7][8][9] |

| Reaction Conditions | Reflux with distillation of acetone | [7][10] |

| Selectivity | High for the carbonyl group | [7] |

| Yield | Generally good to excellent | [11] |

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of carbonyl compounds.[12] This process involves the use of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel, to reduce the ketone to the corresponding alcohol.[13]

Reaction Scheme:

References

- 1. pubs.acs.org [pubs.acs.org]